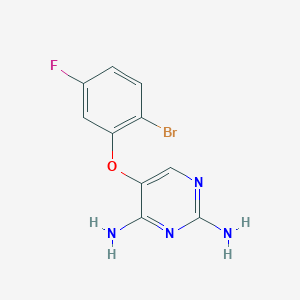
5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine
概要
説明
“5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 935534-20-6 . It has a molecular weight of 299.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrFN4O/c11-6-2-1-5(12)3-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . It has a molecular weight of 299.1 .科学的研究の応用
Antiviral Activity:
- A study by Hocková et al. (2003) explored the antiviral activity of 2,4-Diamino-6-hydroxypyrimidines substituted in position 5, which included derivatives related to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine. These compounds exhibited significant inhibitory activity against retrovirus replication in cell culture, suggesting potential applications in antiretroviral therapies (Hocková et al., 2003).
Larvicidal Activity:
- Research by Gorle et al. (2016) on 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, which are structurally similar to this compound, demonstrated significant larvicidal activity against third instar larvae. This indicates potential applications in controlling pest populations (Gorle et al., 2016).
Antibacterial Agents:
- Stuart et al. (1983) investigated 2,4-diamino-5-benzylpyrimidines and their analogues as antibacterial agents. These compounds, similar in structure to this compound, showed promise as antibacterial agents, particularly against Gram-positive organisms (Stuart et al., 1983).
Antitumor Activity:
- Rosowsky et al. (1981) synthesized pyrimidine acyclonucleoside derivatives, including 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, as part of developing new 5-fluorouracil derivatives with antitumor activity. This study contributes to the understanding of how pyrimidine derivatives, like this compound, could be modified for enhanced antitumor efficacy (Rosowsky et al., 1981).
Inhibition of Enzymes:
- Research by Rosowsky et al. (1997) on 2,4-diaminothieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, showed their potential as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. This suggests their use in treating infections caused by these organisms (Rosowsky et al., 1997).
Safety and Hazards
作用機序
- CDK9, on the other hand, is a transcriptional regulator. It associates with cyclin T and is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to enhance transcription elongation .
Target of Action
Mode of Action
- 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine acts as a dual inhibitor of CDK6 and CDK9. It binds to the ATP-binding site of these kinases, preventing ATP from binding. This inhibits their kinase activity. By inhibiting CDK6, it disrupts cell cycle progression, leading to cell cycle arrest. Inhibition of CDK9 affects transcription elongation, impacting gene expression .
生化学分析
Biochemical Properties
5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s function, as it may interact with specific biomolecules within these compartments, leading to changes in cellular processes .
特性
IUPAC Name |
5-(2-bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN4O/c11-6-2-1-5(12)3-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMIFFPYKIEWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC2=CN=C(N=C2N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701709 | |
| Record name | 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-20-6 | |
| Record name | 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




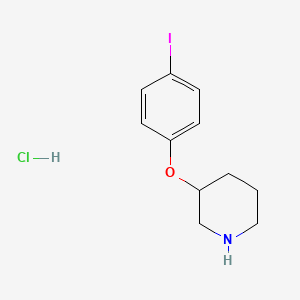
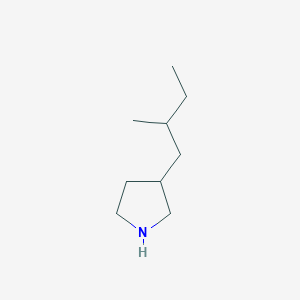
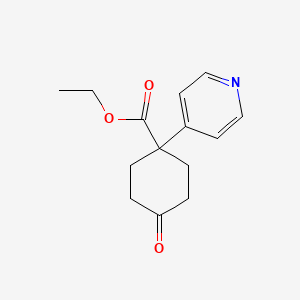
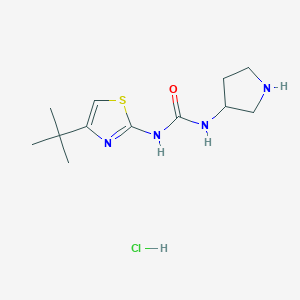
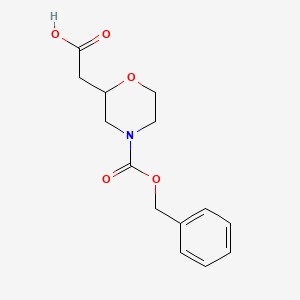
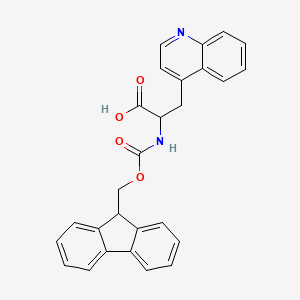

![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)
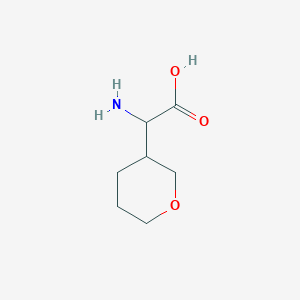
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)


